molecular formula C23H25NO2 B2794167 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide CAS No. 1421484-28-7

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide

Cat. No.: B2794167
CAS No.: 1421484-28-7
M. Wt: 347.458
InChI Key: YJWRDUPEYXBPPB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide is a synthetic organic compound featuring a naphthalene moiety, a hydroxypropyl chain, and a phenylbutanamide group. The hydroxy group at the C3 position of the propyl chain may enhance solubility and enable coordination with metal ions, while the naphthalene and phenyl rings contribute to hydrophobic interactions.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-19(17-9-4-3-5-10-17)23(26)24-16-15-22(25)21-14-8-12-18-11-6-7-13-20(18)21/h3-14,19,22,25H,2,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWRDUPEYXBPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is the reaction of naphthalene derivatives with appropriate alkylating agents to introduce the hydroxypropyl group. This is followed by the coupling of the resulting intermediate with a phenylbutanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

The compound shares key functional groups with several analogs (Table 1):

Compound Name Functional Groups Key Structural Features Potential Applications References
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide Amide, hydroxyl, naphthalene Naphthalen-1-yl, phenylbutanamide Drug design, catalysis
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro Chloro-substituted phthalimide ring Polymer synthesis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl, methylbenzene N,O-bidentate directing group Metal-catalyzed C–H activation
SARS-CoV-2 inhibitors (Scheme 4) Amide, naphthalene, fluorobenzyl Naphthalene, piperidine carboxamide Antiviral agents

Key Observations :

  • The hydroxy and amide groups in the target compound mirror those in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which is used in metal-catalyzed reactions due to its N,O-bidentate directing group . This suggests the target compound could similarly facilitate catalysis.
  • The naphthalene group aligns with SARS-CoV-2 inhibitors (e.g., Scheme 4 compounds), where aromatic systems enhance binding to viral proteins .

Pharmacological Potential

  • SARS-CoV-2 Inhibitors : Naphthalene-containing amides in Scheme 4 exhibit antiviral activity, implying that the target compound’s naphthalene group could enhance bioactivity through π-π stacking or hydrophobic interactions .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO2C_{23}H_{25}NO_{2} with a molecular weight of 347.4 g/mol. The compound features a naphthalene ring, a phenyl group, and a butanamide moiety, which contribute to its unique chemical behavior and biological properties .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by acting as HDAC inhibitors. These inhibitors can induce apoptosis (programmed cell death) in tumor cells, making them a focal point in cancer research .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on structurally related compounds have shown that they can reduce inflammation markers and modulate immune responses. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from relevant research:

StudyFocusFindings
Study 1 HDAC InhibitionDemonstrated that hydroxamic acid derivatives exhibit significant antiproliferative activity against human tumor cells .
Study 2 Anti-inflammatory ActivityCompounds with similar structures showed reduced levels of pro-inflammatory cytokines in vitro .
Study 3 Mechanistic InsightsSuggested that the compound may affect gene expression by inhibiting HDACs, leading to altered cellular proliferation rates .

Q & A

Q. How to design a robust protocol for scaling up synthesis from mg to gram scale?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for exothermic steps (e.g., hydroxylation) to improve heat dissipation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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